Benzyl-PEG2-amine chemical structure and properties
Benzyl-PEG2-amine chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl-PEG2-amine, systematically named 2-(2-(benzyloxy)ethoxy)ethan-1-amine, is a bifunctional crosslinker of significant interest in the fields of bioconjugation, drug delivery, and proteomics.[1][2] This molecule incorporates a benzyl-protected hydroxyl group and a terminal primary amine, connected by a two-unit polyethylene glycol (PEG) spacer. The benzyl group offers a stable protecting group that can be removed under specific conditions, while the primary amine allows for covalent linkage to various functional groups.[1] The hydrophilic PEG chain enhances solubility in aqueous media, a crucial property for biological applications.[1][2] This guide provides a comprehensive overview of the chemical structure, properties, and applications of Benzyl-PEG2-amine, complete with experimental protocols and logical workflow diagrams.
Chemical Structure and Properties
Benzyl-PEG2-amine is characterized by a molecular formula of C11H17NO2 and a molecular weight of approximately 195.26 g/mol . The structure features a flexible diethylene glycol core, which imparts hydrophilicity, flanked by a hydrophobic benzyl ether and a reactive primary amine.
Table 1: Physicochemical Properties of Benzyl-PEG2-amine
| Property | Value | Reference |
| Molecular Formula | C11H17NO2 | |
| Molecular Weight | 195.26 g/mol | |
| CAS Number | 1268135-96-1 | |
| Appearance | Colorless to light yellow liquid/oil | N/A |
| Purity | Typically ≥95% | |
| Storage Conditions | -20°C, protected from light |
Experimental Protocols
Synthesis of Benzyl-PEG2-amine
A representative synthesis of Benzyl-PEG2-amine involves the benzylation of diethylene glycol followed by the introduction of the amine functionality. A common strategy is the conversion of the terminal hydroxyl group to a better leaving group (e.g., tosylate or mesylate) and subsequent reaction with an amino-group precursor like sodium azide, followed by reduction.
Protocol: Two-Step Synthesis from 2-(2-(Benzyloxy)ethoxy)ethanol
Step 1: Tosylation of 2-(2-(Benzyloxy)ethoxy)ethanol
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Dissolve 2-(2-(benzyloxy)ethoxy)ethanol (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).
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Add triethylamine (1.5 equivalents) to the solution.
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Cool the reaction mixture to 0°C using an ice bath.
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Slowly add a solution of p-toluenesulfonyl chloride (TsCl) (1.2 equivalents) in anhydrous DCM.
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Allow the reaction to warm to room temperature and stir for 12-24 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the tosylated intermediate.
Step 2: Amination of the Tosylated Intermediate
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Dissolve the tosylated intermediate (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).
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Add an excess of sodium azide (NaN3) (e.g., 3 equivalents) and heat the mixture (e.g., to 60-80°C).
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Stir the reaction for 12-24 hours, monitoring by TLC for the disappearance of the starting material.
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After cooling, dilute the reaction with water and extract with an organic solvent like ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate to obtain the azide intermediate.
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Dissolve the azide intermediate in a solvent like tetrahydrofuran (THF) or methanol.
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Perform reduction of the azide to the amine. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere or reduction with a reagent like lithium aluminum hydride (LiAlH4) or triphenylphosphine/water.
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After the reaction is complete (monitored by TLC or IR spectroscopy), work up the reaction mixture accordingly. For catalytic hydrogenation, filter off the catalyst. For chemical reduction, quench the reaction carefully.
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Purify the crude product by column chromatography on silica gel to obtain pure Benzyl-PEG2-amine.
Characterization of Benzyl-PEG2-amine
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic peaks for the aromatic protons of the benzyl group (typically in the range of 7.2-7.4 ppm), a singlet for the benzylic methylene protons (~4.5 ppm), multiplets for the ethylene glycol protons (in the range of 3.5-3.8 ppm), and a triplet for the methylene group adjacent to the amine (~2.8 ppm). The amine protons will appear as a broad singlet.
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¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the benzylic carbon, the carbons of the PEG chain, and the carbon adjacent to the amino group.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of Benzyl-PEG2-amine.
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Column: A C18 reverse-phase column is typically suitable.
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Mobile Phase: A gradient of water and acetonitrile (both often containing a small amount of a modifier like trifluoroacetic acid or formic acid) is commonly used.
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Detection: UV detection at a wavelength corresponding to the absorbance of the benzyl group (e.g., 254 nm) is appropriate.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique for this type of molecule, which should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 196.27.
Applications in Drug Development
Benzyl-PEG2-amine is a valuable tool in drug development, primarily utilized as a heterobifunctional linker.
PROTACs (Proteolysis-Targeting Chimeras)
Benzyl-PEG2-amine can be used in the synthesis of PROTACs. PROTACs are molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The PEG linker in Benzyl-PEG2-amine provides the necessary spacing and flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.
Bioconjugation
The primary amine of Benzyl-PEG2-amine can be readily coupled to carboxylic acids, activated esters (e.g., NHS esters), or other carbonyl-containing molecules on proteins, peptides, or other biomolecules. This allows for the attachment of the benzyl-PEG moiety, which can improve the solubility and pharmacokinetic properties of the conjugated biomolecule. The benzyl group can also serve as a protecting group that can be removed at a later stage to reveal a hydroxyl group for further modification.
Visualizations
Synthesis Workflow
Caption: A generalized workflow for the synthesis of Benzyl-PEG2-amine.
PROTAC Mechanism of Action
Caption: The logical relationship in PROTAC-mediated protein degradation.
